4-(Cyanomethyl)benzoic acid
Overview
Description
4-(Cyanomethyl)benzoic acid is a chemical compound with the CAS Number: 50685-26-2 . It has a molecular weight of 161.16 and its molecular formula is C9H7NO2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-(Cyanomethyl)benzoic acid is 1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
4-(Cyanomethyl)benzoic acid has a density of 1.3±0.1 g/cm³ . Its boiling point is 361.6±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.1±3.0 kJ/mol . The flash point is 172.5±23.2 °C . The index of refraction is 1.580 . The molar refractivity is 42.6±0.3 cm³ . The polar surface area is 61 Ų . The polarizability is 16.9±0.5 10^-24 cm³ . The surface tension is 58.4±3.0 dyne/cm . The molar volume is 128.2±3.0 cm³ .Scientific Research Applications
Application 1: Dye-Sensitized Solar Cells (DSSCs)
- Scientific Field : Solar Energy, Photovoltaics .
- Summary of the Application : 4-(Cyanomethyl)benzoic acid is used as an acceptor group in the design of donor-acceptor organic dyes for DSSCs . It is compared to the commonly used cyanoacrylic acid acceptor group in a pair of otherwise structurally equivalent sensitizers .
- Methods of Application : The 4-(Cyanomethyl)benzoic acid based dyes showed significantly improved photovoltaic performance when tested in DSSCs . The replacement of the bridging paraphenyl group with a thiophene group in triarylamino-oligothiophene-based sensitizers resulted in a significant spectral red-shift and improved device performance when tested in DSSCs .
- Results or Outcomes : DSSCs that were constructed using a sensitizer embodying both the design features show an increase in electron lifetime when compared with DSSCs fabricated using conventional sensitizer . The most promising of the novel dyes incorporating both the design features displayed a power conversion efficiency of 6.37%, short circuit photocurrent density of 11.63 mA cm-2, open-circuit voltage of 0.754 V and fill factor of 0.73 .
Application 2: Optical Absorption and Electron Injection
- Scientific Field : Quantum Chemistry, Photovoltaics .
- Summary of the Application : 4-(Cyanomethyl)benzoic acid based dyes (AG1 and AG2) are used for DSSCs . The ground state geometries, electronic structures, and absorption spectra of these dyes are studied .
- Methods of Application : Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations were carried out to study the ground state geometries, electronic structures, and absorption spectra of these dyes .
- Results or Outcomes : The dyes have uncoplanar structures along the donor unit and conjugated bridge space . They exhibited intense absorption in the UV-Vis region . The excited state oxidation potential was higher than the conduction band edge of TiO2 photoanode . As a result, a solar cell based on the 4-(Cyanomethyl)benzoic acid based dyes exhibited well photovoltaic performance .
Safety And Hazards
Future Directions
A study by Gupta et al. reported that 4-(Cyanomethyl)benzoic acid based dyes showed significantly improved photovoltaic performance when tested in Dye-sensitized solar cells (DSSCs) . This suggests that 4-(Cyanomethyl)benzoic acid could have potential applications in the development of photovoltaic devices .
properties
IUPAC Name |
4-(cyanomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGBXCFAYHOKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297095 | |
Record name | 4-(cyanomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanomethyl)benzoic acid | |
CAS RN |
50685-26-2 | |
Record name | 50685-26-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(cyanomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cyanomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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